(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected

asymmetric synthesis chiral building block stereochemical inversion

(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-Boc protected (CAS 439948-91-1), systematically named tert-butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate, is a chiral five-membered cyclic sulfamidate (1,2,3-oxathiazolidine 2,2-dioxide). This compound features a single (S)-configured stereogenic center at C4 bearing a methyl substituent, an N-Boc (tert-butoxycarbonyl) protecting group, and a sulfonyl (SO₂) moiety within the heterocyclic ring.

Molecular Formula C8H15NO5S
Molecular Weight 237.28 g/mol
CAS No. 439948-91-1
Cat. No. B1353575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected
CAS439948-91-1
Molecular FormulaC8H15NO5S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC1COS(=O)(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
InChIKeyNFAKQWFVEAEEPG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate (CAS 439948-91-1) Procurement & Differentiation Guide for Chiral Sulfamidate Intermediates


(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-Boc protected (CAS 439948-91-1), systematically named tert-butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate, is a chiral five-membered cyclic sulfamidate (1,2,3-oxathiazolidine 2,2-dioxide) [1]. This compound features a single (S)-configured stereogenic center at C4 bearing a methyl substituent, an N-Boc (tert-butoxycarbonyl) protecting group, and a sulfonyl (SO₂) moiety within the heterocyclic ring . With molecular formula C₈H₁₅NO₅S and molecular weight 237.27 g/mol, it belongs to a class of cyclic sulfamidates widely employed as electrophilic chiral building blocks for the synthesis of enantiopure β-amino acids, chiral amines, and complex pharmaceutical intermediates [2] [3]. Commercial availability is established across multiple global suppliers with typical purities ranging from 95% to 98% [1] .

Why Generic Substitution of tert-Butyl (4S)-4-Methyl-2,2-Dioxooxathiazolidine-3-Carboxylate (CAS 439948-91-1) Is Not Straightforward


Cyclic sulfamidates of the 1,2,3-oxathiazolidine 2,2-dioxide class cannot be generically interchanged due to three independently critical structural variables that directly govern downstream synthetic outcomes. First, the absolute configuration at the C4 stereogenic center defines the enantiomeric identity of all chiral products generated via nucleophilic ring-opening, as these reactions proceed with clean stereochemical inversion [1] [2]. Second, the N-protecting group (Boc vs. Cbz vs. benzyl) dictates orthogonal deprotection compatibility within multi-step synthetic sequences and influences the electrophilicity of the sulfamidate towards nucleophilic attack [1]. Third, ring size (five-membered oxathiazolidine vs. six-membered oxathiazinane) and substitution pattern (mono- vs. di-substituted at C4/C5) profoundly alter ring strain, regioselectivity of nucleophilic opening, and the steric environment at the reactive center [3] [4]. The quantitative evidence below demonstrates that small structural variations among in-class analogs produce measurably divergent chemical properties and synthetic outcomes.

Quantitative Differentiation Evidence for tert-Butyl (4S)-4-Methyl-2,2-Dioxooxathiazolidine-3-Carboxylate (CAS 439948-91-1)


Absolute Configuration and Stereochemical Fidelity: (4S) vs. (4R) Enantiomer Differentiation

The (4S) enantiomer (CAS 439948-91-1) and the (4R) enantiomer (CAS 454248-53-4) are distinct chemical entities that produce enantiomeric products upon nucleophilic ring-opening. Literature establishes that nucleophilic displacement at the C4 position of secondary cyclic N-Boc sulfamidates proceeds with clean inversion of configuration [1]. Therefore, ring-opening of the (4S) enantiomer yields (R)-configured amine products, while the (4R) enantiomer yields (S)-configured amine products. The two enantiomers are separately cataloged in authoritative databases and are offered by suppliers as distinct catalog items with independent CAS registry numbers . No racemization is observed during ring-opening when conducted under standard conditions, with the enantiomeric excess of the starting sulfamidate retained in the product [2].

asymmetric synthesis chiral building block stereochemical inversion

N-Protecting Group Orthogonality: N-Boc vs. N-Cbz Protection Strategy and Deprotection Efficiency

The N-Boc protecting group on CAS 439948-91-1 enables acid-labile deprotection (TFA/DCM) orthogonal to benzyloxycarbonyl (Cbz) groups, which require hydrogenolysis or strong acid conditions. Quantitative deprotection data for structurally related N-Boc cyclic sulfamidates demonstrate efficient Boc removal: the 4,4-dimethyl analog (CAS 454248-55-6) undergoes TFA-mediated Boc deprotection in dichloromethane with a 90% isolated yield of the free amine within 0.08 hours (approximately 5 minutes) [1]. In contrast, the N-Cbz analog 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1215021-54-7) requires catalytic hydrogenation conditions (H₂, Pd/C) for deprotection . The Boc strategy is compatible with Fmoc-based solid-phase peptide synthesis protocols, while Cbz is not [2]. Commercial pricing data shows the N-Boc-(4S)-4-methyl compound is available at $62.90 for high-purity (97%) material , while equivalent N-Cbz-4-methyl analogs are less commonly stocked, indicating differential availability.

protecting group strategy orthogonal deprotection solid-phase peptide synthesis

Ring Size and Reactivity: Five-Membered Oxathiazolidine vs. Six-Membered Oxathiazinane Regioselectivity in Ring-Opening

Five-membered cyclic sulfamidates (1,2,3-oxathiazolidine 2,2-dioxides) such as CAS 439948-91-1 exhibit fundamentally different regioselectivity in nucleophilic ring-opening compared to six-membered congeners (1,2,3-oxathiazinane 2,2-dioxides) such as N-Boc-(S)-4-methyl-1,2,3-oxathiazinane 2,2-dioxide (CAS 1850305-51-9). The five-membered ring undergoes preferential nucleophilic attack at the C5 methylene position (adjacent to the ring oxygen) due to greater ring strain and favorable orbital alignment at the CH₂–O bond, yielding β-amino alcohol derivatives upon hydrolytic workup [1] [2]. In six-membered oxathiazinanes, the reduced ring strain alters the regiochemical outcome, and the product distribution is measurably different, yielding δ-amino alcohols [3]. This differential reactivity is documented across multiple primary literature sources examining cyclic sulfamidate ring-opening with diverse nucleophiles including organometallic reagents, azide, and heterocyclic amines [1] [2].

ring strain regioselectivity nucleophilic ring-opening

Physical Property Differentiation: Molecular Descriptors and Storage Requirements vs. In-Class Analogs

Computationally derived molecular properties differentiate CAS 439948-91-1 from its closest structural analogs in ways that affect purification, formulation, and storage logistics. The (4S)-4-methyl-N-Boc compound has a predicted octanol-water partition coefficient (LogP) of approximately 1.1, 5 hydrogen bond acceptors, and 0 hydrogen bond donors [1]. In comparison, the 4,4-dimethyl analog (CAS 454248-55-6) has a higher LogP (~1.4–1.6, estimated from additional methyl group contribution), increased molecular weight (251.30 vs. 237.27 g/mol), and 2 rotatable bonds vs. minimal conformational flexibility in the mono-methyl compound [1] . The (4S)-4-isopropyl analog (CAS not separately listed; PubChem entry available) has an even larger hydrophobic surface area with LogP estimated at ~1.8–2.0, which directly impacts chromatographic retention times and extraction efficiency during aqueous workup [2]. The target compound has a reported boiling point of 293.5 ± 23.0 °C at 760 mmHg and flash point of 131.3 ± 22.6 °C , parameters relevant for safe handling and distillation-based purification protocols. Recommended storage condition is 2–8°C [3].

physicochemical properties LogP stability

Recommended Application Scenarios for tert-Butyl (4S)-4-Methyl-2,2-Dioxooxathiazolidine-3-Carboxylate (CAS 439948-91-1)


Stereospecific Synthesis of Enantiopure (R)-β-Amino Acids and β-Amino Alcohols via Nucleophilic Ring-Opening

CAS 439948-91-1 is optimally deployed when the synthetic target requires an (R)-configured β-amino acid or β-amino alcohol scaffold. As documented in Section 3, nucleophilic ring-opening of this secondary (4S)-cyclic sulfamidate proceeds with clean stereochemical inversion to deliver the (R)-enantiomer of the product amine [1]. This application leverages the established reactivity of five-membered N-Boc sulfamidates with organometallic nucleophiles (Grignard reagents, organolithiums) and heteroatom nucleophiles (azide, amines, thiols) to construct β-functionalized chiral amine libraries. The (4R)-enantiomer (CAS 454248-53-4) should be selected when the complementary (S)-configured product series is required .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal N-Boc Protection

For multi-step synthetic sequences toward pharmaceutical active pharmaceutical ingredients (APIs) that incorporate acid-sensitive functional groups, CAS 439948-91-1 provides ideal orthogonal protection strategy. The N-Boc group is removable under mild acidic conditions (TFA/CH₂Cl₂) with demonstrated efficiency (90% yield on structurally related Boc-cyclic sulfamidates) [2], while remaining stable to hydrogenolysis conditions used for benzyl ester or Cbz deprotection. This orthogonality is critical in complex molecule synthesis where sequential protecting group removal is required. The compound is supplied as a key intermediate for drug development by multiple vendors and has established quality control specifications suitable for ANDA (Abbreviated New Drug Application) and commercial production environments .

Building Block for Chiral Sulfonamide and Sulfamide-Containing Bioactive Molecules

The cyclic sulfamidate core of CAS 439948-91-1 serves as a direct precursor to chiral sulfonamides and sulfamides after ring-opening and functional group manipulation. This is particularly relevant for medicinal chemistry programs targeting sulfonamide-based pharmacophores in enzyme inhibitors, receptor antagonists, and antibacterial agents. The (4S)-methyl substitution pattern provides a defined chiral environment that can be exploited for diastereoselective transformations beyond simple ring-opening, as demonstrated for α-methylisoserine-derived sulfamidates in the synthesis of quaternary imidazole derivatives and bis-amino acid systems [3] [4]. The presence of the sulfonyl group within the heterocycle distinguishes this building block from structurally analogous oxazolidinones (lacking sulfur) and aziridines (lacking both sulfur and an additional oxygen), providing different electronic properties and hydrogen-bonding capacity at the target binding site [5].

Academic and Industrial Research Requiring Validated Analytical Reference Standards

CAS 439948-91-1 is available with comprehensive characterization data suitable for use as an analytical reference standard in method development, method validation (AMV), and quality control (QC) applications . The compound's well-defined stereochemistry, established CAS registry number, MDL number (MFCD28122917), and availability at 95–98% purity from multiple global suppliers make it appropriate for regulatory-facing analytical work. The computed boiling point (293.5 ± 23.0 °C) and flash point (131.3 ± 22.6 °C) provide defined parameters for GC-based purity assessment , while its UV-transparent functional groups make it compatible with HPLC-UV and LC-MS analytical workflows.

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